molecular formula C11H10O3 B3177383 2-methylene-4-oxo-4-phenylbutanoic acid CAS No. 15732-75-9

2-methylene-4-oxo-4-phenylbutanoic acid

Cat. No.: B3177383
CAS No.: 15732-75-9
M. Wt: 190.19 g/mol
InChI Key: MXDYOAKQTRLNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylene-4-oxo-4-phenylbutanoic acid is an organic compound with the molecular formula C11H10O3. It is a derivative of butanoic acid, characterized by the presence of a methylene group and a phenyl group attached to the butanoic acid backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 2-methylene-4-oxo-4-phenylbutanoic acid typically involves multi-step reactions. One common synthetic route includes the following steps :

    Step 1: Potassium carbonate in acetone is used to heat the starting materials for 4 hours, yielding an intermediate product.

    Step 2: The intermediate is then treated with hydrazine hydrate and sodium acetate in methanol, followed by heating for 8 hours to obtain the final product.

Industrial production methods may vary, but they generally follow similar multi-step synthetic routes, ensuring high purity and yield through rigorous quality control measures.

Chemical Reactions Analysis

2-Methylene-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methylene-4-oxo-4-phenylbutanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylene-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include oxidative stress responses and metabolic regulation .

Comparison with Similar Compounds

2-Methylene-4-oxo-4-phenylbutanoic acid can be compared with similar compounds such as 2-methyl-4-oxo-4-phenylbutanoic acid . While both compounds share a similar backbone, the presence of the methylene group in this compound imparts unique reactivity and properties. Other similar compounds include:

These compounds differ in their functional groups and overall reactivity, making this compound a distinct and valuable compound in various applications.

Properties

IUPAC Name

2-methylidene-4-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDYOAKQTRLNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

From itaconic anhydride treated with a large excess of benzene in the presence of aluminum chloride, there is recovered with a yield of about 70% the derivative of the formula: ##STR8##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred slurry of benzene (4.50 mL, 50.3 mmol) and itaconic anhydride (5.64 g, 50.3 mmol) in 1,2-dichloroethane at room temperature under argon, was added aluminum chloride (13.42 g, 100.7 mmol) in portions over 30 min A dark green solution formed as the temperature rose to 27° C. before subsiding. After 4 h, the now brown solution was poured rapidly into a stirred mixture of ice (200 g) and concentrated hydrochloric acid (15 mL). The resulting beige solids were filtered and air-dried to give the title compound (4.69 gm, 49%). MS [M+H]+: found 191.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
13.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylene-4-oxo-4-phenylbutanoic acid
Reactant of Route 2
2-methylene-4-oxo-4-phenylbutanoic acid
Reactant of Route 3
2-methylene-4-oxo-4-phenylbutanoic acid
Reactant of Route 4
2-methylene-4-oxo-4-phenylbutanoic acid
Reactant of Route 5
2-methylene-4-oxo-4-phenylbutanoic acid
Reactant of Route 6
2-methylene-4-oxo-4-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.